![molecular formula C18H14NNaO9 B1147547 3-フェノキサゾン 7-[β-D-グルクロン酸]ナトリウム塩 CAS No. 125440-91-7](/img/structure/B1147547.png)
3-フェノキサゾン 7-[β-D-グルクロン酸]ナトリウム塩
説明
Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenoxazinyl moiety
科学的研究の応用
Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
Target of Action
The primary target of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt, also known as Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate, is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.
Mode of Action
3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt serves as a substrate for the β-glucuronidase enzyme . When this compound interacts with its target, it undergoes hydrolysis, a reaction facilitated by the β-glucuronidase enzyme. This interaction results in the release of the parent compound, resorufin .
Pharmacokinetics
The pharmacokinetic properties of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt are influenced by its solubility and stability. It is soluble in water at a concentration of 0.5 mg/mL, which can lead to a clear to slightly hazy, orange solution . This solubility suggests that the compound may have good bioavailability.
Result of Action
The hydrolysis of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt by β-glucuronidase results in the release of resorufin . Resorufin is a highly fluorescent compound, and its release can be monitored as an indicator of β-glucuronidase activity. Therefore, this compound is often used in biochemical assays to measure the activity of this enzyme.
Action Environment
The action of 3-Phenoxazone 7-[beta-D-Glucuronide] Sodium Salt is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-glucuronidase enzyme. Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at a temperature of -20°C .
生化学分析
Biochemical Properties
3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT serves as a substrate for the enzyme β-glucuronidase . This interaction is crucial in the metabolism of drugs and other compounds .
Molecular Mechanism
The molecular mechanism of action of 3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT involves its interaction with the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides.
Metabolic Pathways
3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT is involved in the glucuronidation pathway, where it serves as a substrate for the enzyme β-glucuronidase . This enzyme is part of the glucuronidation pathway, a major phase II metabolic pathway in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of the oxane ring, and introduction of the phenoxazinyl group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phenoxazinyl moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids or ketones, while reduction of the phenoxazinyl group can yield amines or alcohols .
類似化合物との比較
Similar Compounds
- 3,4,5-trihydroxy-6-(7-oxouro[3,2-g]chromen-4-yl)oxyoxane-2-carboxylic acid
- 3,4,5-trihydroxy-6-(8-hydroxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
- 3,4,5-trihydroxy-6-(5-(4-methoxyphenyl)-3-oxopentan-2-yl)oxyoxane-2-carboxylic acid
Uniqueness
Sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate is unique due to its specific combination of hydroxyl groups and the phenoxazinyl moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUZGTVOQHXNU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NNaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657568 | |
| Record name | Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125440-91-7 | |
| Record name | Sodium 3-oxo-3H-phenoxazin-7-yl hexopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resorufin beta -D-glucuronide sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




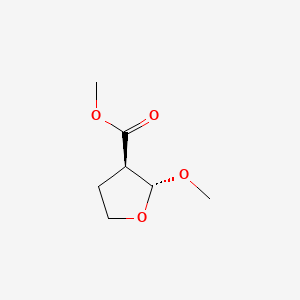
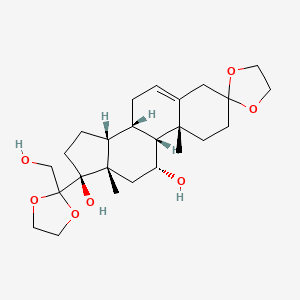
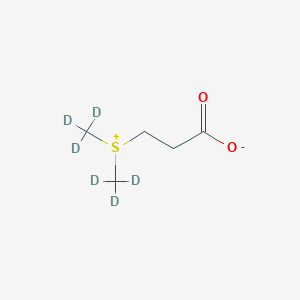


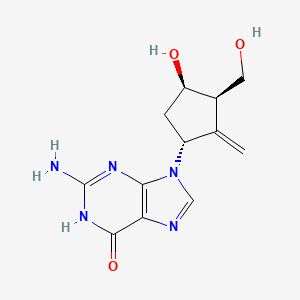
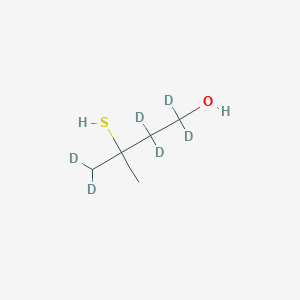
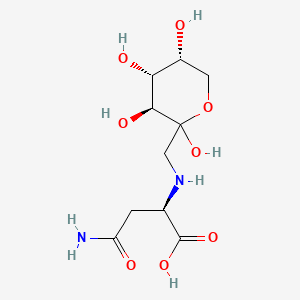
![(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B1147486.png)
![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)
